molecular formula C11H22N2O2 B8474711 tert-Butyl N-(2-amino-1-methylcyclopentyl)carbamate

tert-Butyl N-(2-amino-1-methylcyclopentyl)carbamate

Cat. No.: B8474711
M. Wt: 214.30 g/mol
InChI Key: LTGGAMBUUPUTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl N-(2-amino-1-methylcyclopentyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-methylcyclopentyl)carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)7-5-6-8(11)12/h8H,5-7,12H2,1-4H3,(H,13,14)

InChI Key

LTGGAMBUUPUTCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1N)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of lithium granules (7.17 g, 1195 mmol) and naphthalene (57.39 g, 448.36 mmol) in dry dimethoxyethane (1900 ml) was stirred at room temperature for 2 hours. The deep blue solution was then cooled to 0° C. and a solution of tert-butyl N-[1-methyl-2-(4-methylbenzenesulfonamido)cyclopentyl]carbamate (55.0 g, 149.45 mmol) in dry dimethoxyethane (300 ml) was added drop wise over 30 minutes. The mixture was stirred at 0° C. for 3 hours. The un-dissolved lithium was removed by filtration and 1M HCl solution (aq, 720 ml) was added to the filtrate. The organic layer was washed with further 1M HCl (aq, 2×600 ml). The combined aqueous layers were washed with diethyl ether (2×600), and then basified with 2M NaOH (aq) to give pH 12-14. The aqueous layer was then extracted with ethyl acetate (5×600 ml). The combined organics were dried over sodium sulfate and then concentrated in vacuo. This was then purified by column chromatography (silica, 0-4% methanol/DCM) to afford the title compound.
Quantity
0 (± 1) mol
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Reaction Step One
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57.39 g
Type
reactant
Reaction Step One
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1900 mL
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solvent
Reaction Step One
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tert-butyl N-[1-methyl-2-(4-methylbenzenesulfonamido)cyclopentyl]carbamate
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55 g
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reactant
Reaction Step Two
Quantity
300 mL
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solvent
Reaction Step Two

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